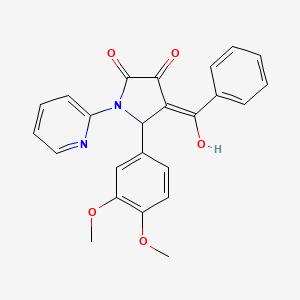![molecular formula C21H27N3O2 B5369264 N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a nicotinic acetylcholine receptor agonist, which means that it can activate certain receptors in the brain and peripheral nervous system.
Mécanisme D'action
MP-10 acts on nicotinic acetylcholine receptors, which are located in the brain and peripheral nervous system. These receptors play a crucial role in various physiological and pathological processes, including learning and memory, attention, mood regulation, and addiction. MP-10 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. MP-10 also enhances the activity of certain brain regions involved in learning and memory, such as the hippocampus and prefrontal cortex. Additionally, MP-10 has been shown to increase the expression of certain genes involved in neuroplasticity, which is the brain's ability to adapt and change in response to environmental stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-10 in lab experiments is that it has a high affinity for nicotinic acetylcholine receptors, making it a potent and selective agonist. This allows researchers to study the specific effects of nicotinic receptor activation on various physiological and pathological processes. However, one limitation of using MP-10 is that it has a relatively short half-life, which means that its effects may not be long-lasting.
Orientations Futures
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating nicotine addiction. MP-10 has been shown to reduce nicotine self-administration in animal models, suggesting that it may be a promising candidate for the development of new smoking cessation therapies. Another area of interest is its potential use in treating Alzheimer's disease. MP-10 has been shown to enhance cognitive function in animal models of Alzheimer's disease, suggesting that it may be a potential therapeutic agent for this condition. Finally, further research is needed to understand the long-term effects of MP-10 on the brain and peripheral nervous system, as well as its potential for use in treating other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 4-methoxyphenylacetonitrile with propyl magnesium bromide, followed by reaction with 6-bromo-2-methylpyridine, and finally, reaction with nicotinoyl chloride. The product is then purified through column chromatography to obtain MP-10 in high purity and yield.
Applications De Recherche Scientifique
MP-10 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. MP-10 has also been investigated for its potential use in treating nicotine addiction and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-14-24(16)20-12-9-18(15-23-20)21(25)22-13-3-6-17-7-10-19(26-2)11-8-17/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWKHCWQHANLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![3-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5369200.png)
![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)